molecular formula C11H13BrO2 B8662033 4-(4-Bromo-2-methylphenyl)butanoic acid

4-(4-Bromo-2-methylphenyl)butanoic acid

Cat. No.: B8662033
M. Wt: 257.12 g/mol
InChI Key: IZQJNUYSOWOGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-2-methylphenyl)butanoic acid is a brominated aromatic carboxylic acid characterized by a butanoic acid chain linked to a 4-bromo-2-methylphenyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the bromine atom and methyl substituent, which influence its solubility and reactivity. Its synthesis often involves halogenation and coupling reactions, as seen in derivatives like 4-bromo-2-methylbutanoic acid intermediates .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

4-(4-bromo-2-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13BrO2/c1-8-7-10(12)6-5-9(8)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14)

InChI Key

IZQJNUYSOWOGGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)CCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(4-Bromo-2-methylphenyl)butanoic acid and analogous compounds:

Compound Name Structure Key Substituents Biological Activity/Application Reference
This compound Phenyl group directly attached to butanoic acid 4-Bromo, 2-methyl Limited data; potential agrochemical use
MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) Phenoxy linkage to butanoic acid 4-Chloro, 2-methyl, phenoxy Herbicide (synthetic auxin)
2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid) Phenoxy linkage to butanoic acid 2,4-Dichloro, phenoxy Herbicide (selective broadleaf control)
Fenbufen (4-(4’-Biphenyl)butanoic acid derivative) Biphenyl group with oxo functionality in gamma position Oxo group, biphenyl Anti-inflammatory (COX inhibition)
4-Bromo-2,2-diphenylbutanoic acid Two phenyl groups at C2 position 4-Bromo, 2,2-diphenyl Increased lipophilicity; research chemical
4-(4-Bromophenyl)-4-oxo-butanoic acid Oxo group at C4 position 4-Oxo, 4-bromophenyl Reactivity in synthesis (e.g., thioether derivatives)

Structural and Functional Insights

  • Substituent Effects: The phenoxy linkage in MCPB and 2,4-DB enhances herbicidal activity by mimicking natural auxins, whereas the direct phenyl attachment in this compound may alter receptor binding or metabolic stability . Bromine vs. Chlorine: Bromine’s larger atomic size and lower electronegativity compared to chlorine may increase steric hindrance and alter electronic effects, impacting biological activity or degradation rates .
  • Biological Activity: MCPB and 2,4-DB exhibit herbicidal activity at low concentrations (µg/L range), targeting broadleaf weeds via auxin mimicry. The target compound’s bromine substituent could confer resistance to metabolic degradation, prolonging herbicidal effects .
  • Physicochemical Properties: Lipophilicity: The 2,2-diphenyl substituent in 4-Bromo-2,2-diphenylbutanoic acid significantly increases logP, whereas the target compound’s single phenyl group balances solubility and membrane permeability .

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